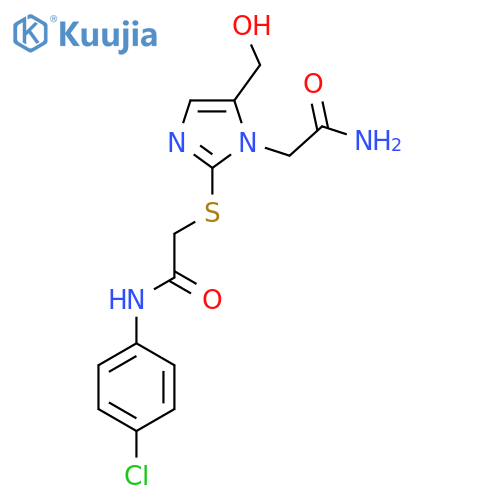Cas no 921886-00-2 (2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-chlorophenyl)acetamide)
2-{1-(カルバモイルメチル)-5-(ヒドロキシメチル)-1H-イミダゾール-2-イルスルファニル}-N-(4-クロロフェニル)アセトアミドは、イミダゾール骨格を有する有機化合物です。その分子構造は、カルバモイルメチル基とヒドロキシメチル基が修飾されたイミダゾール環と、4-クロロフェニルアセトアミド部位から構成されています。この化合物の特徴は、硫黄原子を介した結合様式と、極性官能基の組み合わせにより、高い分子多様性と反応性を示す点です。特に、医薬品中間体や生物活性化合物の合成における有用性が期待されます。また、水酸基とアミド基の存在により、水溶性や分子間相互作用の制御が可能な点が利点として挙げられます。

921886-00-2 structure
商品名:2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-chlorophenyl)acetamide
2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-chlorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-chlorophenyl)acetamide
- 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- 921886-00-2
- 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
- 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
- AKOS024632487
- F2258-0757
-
- インチ: 1S/C14H15ClN4O3S/c15-9-1-3-10(4-2-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22)
- InChIKey: FOFWSGQWSCNAQU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)NC(CSC1=NC=C(CO)N1CC(N)=O)=O
計算された属性
- せいみつぶんしりょう: 354.0553392g/mol
- どういたいしつりょう: 354.0553392g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 136Ų
2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-chlorophenyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2258-0757-5mg |
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
921886-00-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2258-0757-4mg |
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
921886-00-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2258-0757-75mg |
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
921886-00-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2258-0757-20μmol |
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
921886-00-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2258-0757-5μmol |
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
921886-00-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2258-0757-3mg |
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
921886-00-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2258-0757-50mg |
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
921886-00-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2258-0757-30mg |
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
921886-00-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2258-0757-15mg |
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
921886-00-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2258-0757-25mg |
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide |
921886-00-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-chlorophenyl)acetamide 関連文献
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
921886-00-2 (2-{1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-ylsulfanyl}-N-(4-chlorophenyl)acetamide) 関連製品
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
